6-Bromo-N-(thietan-3-yl)pyridin-3-amine

Catalog No.
S15837770
CAS No.
M.F
C8H9BrN2S
M. Wt
245.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-N-(thietan-3-yl)pyridin-3-amine

Product Name

6-Bromo-N-(thietan-3-yl)pyridin-3-amine

IUPAC Name

6-bromo-N-(thietan-3-yl)pyridin-3-amine

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

InChI

InChI=1S/C8H9BrN2S/c9-8-2-1-6(3-10-8)11-7-4-12-5-7/h1-3,7,11H,4-5H2

InChI Key

PIAWBEFZVIWSIW-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CN=C(C=C2)Br

6-Bromo-N-(thietan-3-yl)pyridin-3-amine is a heterocyclic organic compound characterized by the presence of a bromine atom, a thietan-3-yl group, and a pyridin-3-amine moiety. Its molecular formula is C8H9BrN2S\text{C}_8\text{H}_9\text{BrN}_2\text{S} with a molecular weight of 245.14 g/mol. The compound features a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a bromine atom, while the thietan-3-yl group adds further complexity to its structure by introducing a sulfur-containing cyclic structure. The compound's unique structural aspects contribute to its potential biological and chemical reactivity, making it of interest in both synthetic and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the bromine atom into hydrogen or other substituents.
  • Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkyl groups, allowing for diverse synthetic pathways.

The biological activity of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine is still under investigation, but it has shown potential as a lead compound in drug discovery. Its mechanism of action may involve interactions with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. This interaction could influence various biological processes, making it valuable for further research in pharmacology and medicinal chemistry.

The synthesis of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine can be achieved through various methods:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. It is often used for forming carbon-carbon bonds and is suitable for synthesizing complex heterocycles.
  • Hydrazinolysis: This method can also be utilized to modify related compounds, potentially leading to derivatives of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine through further reactions .

Industrial production may leverage automated reactors and continuous flow systems to enhance yield and purity, utilizing environmentally friendly reagents and efficient catalytic systems.

6-Bromo-N-(thietan-3-yl)pyridin-3-amine has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds and developing new synthetic methodologies.
  • Biological Studies: The compound is investigated for its potential role in understanding biological pathways and as a candidate for drug development.
  • Material Science: It may be used in producing advanced materials like stimuli-responsive fluorescent organo-gelators and porous organic polymers.

Research into the interaction studies of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine suggests that it may interact with specific proteins or enzymes within biological systems. These interactions could elucidate its potential therapeutic effects and mechanisms of action. Further studies are necessary to characterize these interactions more thoroughly and identify specific targets within cellular pathways.

Several compounds share structural or functional similarities with 6-Bromo-N-(thietan-3-yl)pyridin-3-amine:

Compound NameStructural FeaturesBiological Activity
Thiazolo[4,5-b]pyridinesSimilar pyridine core; varied substituentsAntioxidant, antimicrobial, antitumor properties
Pyrazolo[3,4-b]pyridine derivativesContains pyrazole ring fused to pyridineDiverse biological activities including anti-inflammatory effects
6-Bromo-N-(pyridin-4-yl)methylimidazo[1,2-a]pyridin-8-aminesFeatures imidazo-pyridine structurePotential anti-cancer properties

Uniqueness

6-Bromo-N-(thietan-3-yl)pyridin-3-amine stands out due to its specific substitution pattern and the presence of the thietan ring. This unique structural arrangement may impart distinct chemical reactivity and biological activities compared to its analogs. The combination of the bromine atom with the thietan group allows for diverse synthetic transformations and potential applications in medicinal chemistry that are not readily available in similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.96698 g/mol

Monoisotopic Mass

243.96698 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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